
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the isoquinoline ring system. This reaction involves the cyclization of β-phenylethylamine derivatives with nitriles under acidic conditions . The reaction conditions often require the use of reagents such as trifluoromethanesulfonic anhydride and 2-chloropyridine, followed by cyclodehydration upon warming .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, primary amines, and substituted isoquinoline compounds
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one
- 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile is unique due to its specific structural features, such as the presence of both the isoquinoline and nicotinonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H15N3 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3/c1-12-8-13(9-17)10-18-16(12)19-7-6-14-4-2-3-5-15(14)11-19/h2-5,8,10H,6-7,11H2,1H3 |
InChI-Schlüssel |
MPTAUKJZQYKNGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


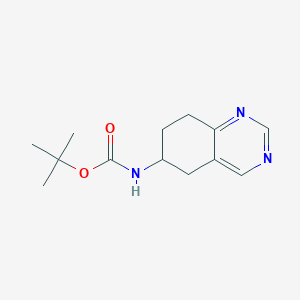

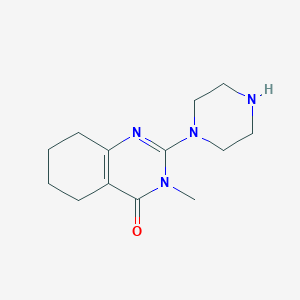




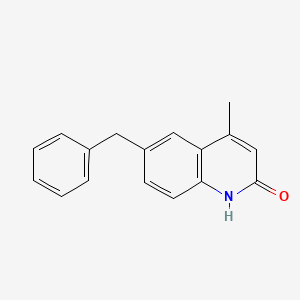
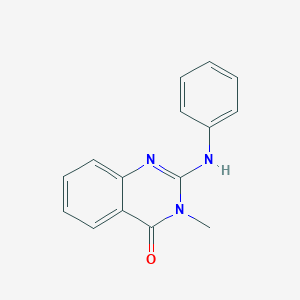
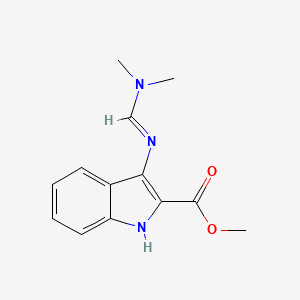
![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)



